Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate
CAS No.: 2034299-35-7
Cat. No.: VC4246039
Molecular Formula: C17H25N3O5
Molecular Weight: 351.403
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034299-35-7 |
---|---|
Molecular Formula | C17H25N3O5 |
Molecular Weight | 351.403 |
IUPAC Name | tert-butyl N-[2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate |
Standard InChI | InChI=1S/C17H25N3O5/c1-17(2,3)25-16(22)20-9-8-18-14(21)13-5-4-7-19-15(13)24-12-6-10-23-11-12/h4-5,7,12H,6,8-11H2,1-3H3,(H,18,21)(H,20,22) |
Standard InChI Key | PPCZQYTVWFJEBT-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=CC=C1)OC2CCOC2 |
Introduction
Chemical Identity and Molecular Properties
Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate belongs to the class of carbamate-protected amines, with a molecular formula of C₁₇H₂₅N₃O₅ and a molecular weight of 351.4 g/mol . Its structure comprises three distinct regions:
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A nicotinamide moiety (pyridine-3-carboxamide), which serves as a hydrogen-bond acceptor and donor.
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A tetrahydrofuran-3-yloxy group, introducing stereochemical complexity and influencing solubility.
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A tert-butyl carbamate (Boc) group, which protects the primary amine during synthetic steps.
Table 1: Key Physicochemical Properties
Property | Value | Source |
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CAS Registry Number | 2034299-35-7 | |
Molecular Formula | C₁₇H₂₅N₃O₅ | |
Molecular Weight | 351.4 g/mol | |
Boiling Point | Not reported | |
Melting Point | Not reported | |
Density | Not reported |
The absence of reported melting and boiling points suggests that this compound is typically handled in solution or as an amorphous solid in laboratory settings .
Synthesis and Reaction Optimization
The synthesis of tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate follows a multi-step protocol, leveraging carbodiimide-mediated coupling and protective group strategies.
Key Synthetic Steps
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Boc Protection of the Primary Amine:
The ethylenediamine backbone is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0°C, achieving yields of 72–90% . This step prevents unwanted side reactions during subsequent coupling. -
Nicotinamide Coupling:
The tetrahydrofuran-3-yloxy-nicotinic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in acetonitrile or DMF. Nucleophilic attack by the Boc-protected ethylenediamine yields the intermediate amide . -
Deprotection and Final Modification:
Trifluoroacetic acid (TFA) cleaves the Boc group, exposing the primary amine for further functionalization, such as conjugation to fatty acids or fluorophores .
Table 2: Representative Reaction Conditions and Yields
Step | Reagents/Conditions | Yield | Source |
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Boc Protection | Boc₂O, CH₂Cl₂, 0°C → RT | 72% | |
Amide Coupling | EDCI, HOBt, CH₃CN, 20°C, 18h | 30–49% | |
Deprotection | 25% TFA in CH₂Cl₂, RT, 3h | 90% |
Reaction yields for the amide coupling step vary due to steric hindrance from the tetrahydrofuran ring and competing side reactions. Optimized protocols using HATU/DIPEA in DMF at 50°C improve yields to 36–40% .
Structural and Stereochemical Analysis
The compound’s structure was confirmed via ¹H NMR and mass spectrometry . Key spectral features include:
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¹H NMR (CDCl₃): δ 1.44 ppm (s, 9H, Boc CH₃), 3.33–3.95 ppm (m, 4H, ethylenediamine and tetrahydrofuran CH₂), 8.02 ppm (s, 2H, pyridine H) .
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MS (ESI+): m/z 351.4 [M+H]⁺, consistent with the molecular formula .
The tetrahydrofuran-3-yloxy group introduces a chiral center at C3, necessitating enantioselective synthesis or resolution for applications requiring stereochemical purity.
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